4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple diazenyl groups and a sulfonamide moiety
Preparation Methods
The synthesis of 4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves several steps. The key precursor, 2-amino-5-phenyldiazenylpyridine, is synthesized through a diazotization reaction of 2-amino-5-phenyldiazene with sodium nitrite in an acidic medium. This intermediate is then coupled with 4-methylpyrimidin-2-amine under controlled conditions to form the desired product .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl groups, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amines.
Scientific Research Applications
4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .
Comparison with Similar Compounds
4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
2,4-diamino-5-phenyldiazenylpyrimidine: This compound shares a similar diazenyl structure but lacks the sulfonamide moiety, resulting in different chemical and biological properties.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound has a similar pyridine-based structure but differs in its functional groups, leading to distinct applications and reactivity.
The uniqueness of this compound lies in its combination of diazenyl and sulfonamide groups, which confer specific chemical reactivity and potential biological activity.
Properties
CAS No. |
29978-69-6 |
---|---|
Molecular Formula |
C22H20N10O2S |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H20N10O2S/c1-14-11-12-25-22(26-14)32-35(33,34)17-9-7-16(8-10-17)29-31-19-13-18(20(23)27-21(19)24)30-28-15-5-3-2-4-6-15/h2-13H,1H3,(H4,23,24,27)(H,25,26,32) |
InChI Key |
NEKGPXIAACPVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(N=C(C(=C3)N=NC4=CC=CC=C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.